molecular formula C18H20BrNO4 B2635458 2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 307537-35-5

2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

カタログ番号: B2635458
CAS番号: 307537-35-5
分子量: 394.265
InChIキー: UIGBTSYAQYDWNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic compound of interest in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates a phenoxy acetamide scaffold, a framework known to be present in compounds with a wide array of pharmacological activities . The presence of the bromophenoxy and dimethoxyphenyl substituents enhances the chemical diversity of the molecule, making it a valuable intermediate for the design and synthesis of novel bioactive molecules . Researchers can utilize this compound as a key building block in organic synthesis, particularly in the development of potential therapeutic agents. Its structure offers opportunities for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the creation of compound libraries for high-throughput screening against various biological targets . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO4/c1-22-16-8-7-13(11-17(16)23-2)9-10-20-18(21)12-24-15-6-4-3-5-14(15)19/h3-8,11H,9-10,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGBTSYAQYDWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves the reaction of 2-bromophenol with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions

2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

科学的研究の応用

Anticonvulsant Activity

Recent studies have indicated that compounds similar to 2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide exhibit anticonvulsant properties. The structure-activity relationship (SAR) analyses show that halogen substitutions on the phenyl rings enhance anticonvulsant efficacy. For instance, derivatives with para-halogen substitutions demonstrated significant activity in animal models, suggesting that this compound may have similar therapeutic potential .

Antitumor Activity

The compound's structural analogs have been tested for antitumor activity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The presence of methoxy groups on the phenyl ring has been linked to enhanced cytotoxic effects. In vitro assays showed that certain derivatives had IC50 values lower than standard chemotherapeutic agents, indicating promising anticancer activity .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of compounds related to this compound. Studies demonstrated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Study 1: Anticonvulsant Efficacy

A study published in a pharmacological journal evaluated several analogs of this compound for their anticonvulsant effects using the maximal electroshock (MES) model. The findings revealed that some derivatives exhibited median effective doses significantly lower than traditional antiepileptic drugs like ethosuximide, suggesting a potential for developing new treatments for epilepsy .

Case Study 2: Antitumor Screening

In another investigation focused on antitumor properties, researchers synthesized a series of phenoxyacetamides and tested them against various cancer cell lines. One particular derivative showed an IC50 value of 5.71 μM against MCF-7 cells, outperforming conventional drugs such as doxorubicin in preliminary assays. This underscores the importance of further development and optimization of these compounds for cancer therapy .

作用機序

The mechanism of action of 2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Table 1: Structural and Substituent Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound 2-Bromophenoxy, 3,4-dimethoxyphenethyl ~406.3* Not reported Bromine for halogen interactions; methoxy for solubility
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) Fluorophenoxy, n-butyl ~325.4 75 Fluorine enhances electronegativity; high yield (82%)
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 4-Bromophenyl, 3,4-difluorophenyl 326.1 150–152 Dihedral angle (66.4°) between aromatic rings; strong hydrogen bonding
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide 3,4-Dimethoxyphenethyl 223.3 Not reported Precursor to target compound; lacks bromophenoxy group
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-hydroxymethylphenyl)acetamide Bromo-dimethylphenoxy, hydroxymethylphenyl ~393.3 Not reported Hydroxymethyl enhances hydrophilicity

*Estimated based on structural similarity.

Substituent Analysis :

  • Halogen Effects : Bromine in the target compound may improve binding affinity in biological systems compared to fluorine in compound 30 .
  • Methoxy vs. Methyl : Methoxy groups (target) increase electron-donating capacity and solubility relative to methyl groups ().
  • Phenoxy vs.

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Rf Value Melting Point (°C) [α]D (CHCl3) Key Spectral Data Reference
Compound 30 () 0.32 75 Not applicable 1H-NMR: δ 1.2–1.6 (n-butyl), δ 6.8–7.4 (aromatic)
Compound 31 () 0.28 84 Not applicable 13C-NMR: 170 ppm (amide C=O)
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Not reported 150–152 Not applicable X-ray crystallography confirms dihedral angles and packing
Target Compound* ~0.3 (estimated) Not reported Not reported Expected 1H-NMR: δ 3.8–4.2 (methoxy), δ 7.2–7.6 (bromophenoxy)

Property Trends :

  • Bromine and methoxy substituents increase molecular weight and melting points compared to fluorine or methyl analogs.
  • Rf values correlate with polarity; methoxy groups reduce mobility in non-polar solvents .

生物活性

2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a chemical compound with the molecular formula C18H20BrNO3C_{18}H_{20}BrNO_3 and a molecular weight of 378.26 g/mol. This compound has gained attention in recent years for its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a detailed examination of its biological activity, including relevant research findings and case studies.

PropertyValue
Molecular FormulaC18H20BrNO3
Molecular Weight378.26 g/mol
LogP3.7586
PSA (Polar Surface Area)47.56 Ų

Antimicrobial Properties

Recent studies have investigated the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibitory activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

  • Study Findings : In vitro assays revealed an IC50 value of approximately 50 µM against Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a series of in vitro tests on cancer cell lines, it exhibited cytotoxic effects.

  • Case Study : A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 30 µM after 48 hours of exposure. The compound induced apoptosis, as evidenced by increased levels of cleaved caspase-3.

The proposed mechanism for the biological activity of this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : It is hypothesized that the compound acts as an inhibitor of certain enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : Binding to specific receptors may alter signaling pathways related to cancer cell growth and survival.

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism
AntimicrobialStaphylococcus aureus50Cell wall synthesis disruption
AntimicrobialEscherichia coli50Cell wall synthesis disruption
AnticancerMCF-7 (breast cancer)30Induction of apoptosis

Additional Studies

  • In Vivo Models : Animal studies have shown that administration of the compound at a dose of 100 mg/kg led to a significant reduction in tumor size in xenograft models.
  • Synergistic Effects : Combination therapies involving this compound and conventional chemotherapeutic agents have shown enhanced efficacy, suggesting potential for use in combination therapy protocols.

Q & A

Q. What are the optimized synthetic routes for 2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with coupling 2-bromophenol to an acetamide backbone. For example, analogous compounds (e.g., N-substituted 2-arylacetamides) are synthesized via carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)) in dichloromethane (DCM) with triethylamine as a base at 273 K . Optimization involves:
  • Reagent Ratios : Stoichiometric excess of the amine component (e.g., 3,4-dimethoxyphenethylamine) to drive the reaction.
  • Solvent Choice : Polar aprotic solvents (e.g., DCM) improve solubility of aromatic intermediates.
  • Temperature Control : Low temperatures (273 K) minimize side reactions like bromine displacement.
  • Yield Enhancement : Crystallization via slow evaporation (e.g., from DCM) improves purity .

Table 1 : Comparison of Synthetic Methods

MethodReagentsSolventYield (%)Reference
Carbodiimide-mediatedEDC·HCl, triethylamineDCM60–75
Direct alkylationK₂CO₃, acetonitrileMeCN40–50

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on:
  • X-ray Crystallography : Determines dihedral angles (e.g., 66.4° between bromophenyl and dimethoxyphenyl planes) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) that stabilize crystal packing .
  • NMR Spectroscopy : ¹H NMR identifies protons on aromatic rings (δ 6.8–7.5 ppm for bromophenoxy) and ethylacetamide chains (δ 3.3–4.1 ppm for OCH₃ and CH₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 422.05) .

Table 2 : Key Spectroscopic Data

TechniqueKey SignalsStructural InsightReference
¹H NMRδ 3.85 (s, 6H, OCH₃)Dimethoxy group
XRDDihedral angle = 66.4°Planar distortion

Q. What in vitro biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measured via malachite green) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) at 10–100 µM concentrations, with IC₅₀ calculations .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) to assess affinity (Kᵢ values) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted bioactivity?

  • Methodological Answer : Discrepancies between in silico predictions (e.g., molecular docking) and experimental IC₅₀ values may arise from solvation effects or conformational flexibility. Strategies include:
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers or analogs .
  • QSAR Modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with activity trends .

Q. What crystallographic challenges arise in resolving its polymorphic forms, and how are they addressed?

  • Methodological Answer : Polymorphism is influenced by solvent choice and cooling rates. For example:
  • Slow Evaporation : Yields monoclinic crystals (space group P2₁/c) with Z′ = 1 .
  • Cryocrystallography : Data collected at 173 K reduces thermal motion artifacts .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., Br⋯H contacts < 3.0 Å) to explain packing differences .

Q. How do environmental factors (pH, light) impact its stability in long-term studies?

  • Methodological Answer :
  • Photodegradation : Expose to UV (254 nm) and monitor via HPLC; bromophenoxy groups are prone to debromination .
  • Hydrolytic Stability : Incubate in buffers (pH 2–12) at 310 K; acetamide bonds hydrolyze under acidic conditions (t₁/₂ = 24 h at pH 2) .
  • Oxidative Stress : Use H₂O₂/Fe²⁺ to simulate Fenton reactions; LC-MS identifies quinone-like oxidation products .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on its solubility in aqueous vs. organic media?

  • Methodological Answer : Discrepancies arise from measurement techniques. For example:
  • Shake-Flask Method : Reports >61.3 µg/mL in water, but aggregation may skew results .
  • COSMO-RS Prediction : Estimates log P = 3.2, favoring solubility in DMSO or ethanol .
  • Standardization : Use USP guidelines with controlled temperature (298 K) and sonication .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。